molecular formula C6H16ClN B054416 Triethylamine hydrochloride CAS No. 554-68-7

Triethylamine hydrochloride

Cat. No. B054416
CAS RN: 554-68-7
M. Wt: 137.65 g/mol
InChI Key: ILWRPSCZWQJDMK-UHFFFAOYSA-N
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Description

Triethylamine hydrochloride is a derivative of triethylamine, often used in organic synthesis and as a catalyst in various chemical reactions.

Synthesis Analysis

A novel approach to synthesize derivatives of triethylamine, such as 2-(2,4-dichlorophenoxy) triethylamine, was investigated by Jian (2003), achieving a yield above 80% using phase transfer catalysts from 2,4 dichlorophenol (Jian, 2003).

Molecular Structure Analysis

The crystal structure of derivatives like 2,2′′-bis(2,7-dichloro-9-hydroxy-9-fluorenyl)-1,1′:4′,1′′-terphenyl as the tris(triethylamine) solvate was studied by Klien, Seichter, and Weber (2015), showing a ‘folded’ molecular conformation (Klien, Seichter, & Weber, 2015).

Chemical Reactions and Properties

Shapley, Tachikawa, Churchill, and Lashewycz (1978) explored the reaction of Os3 (CO)10(NCCH3)2 and triethylamine, showing the structure of the resultant compound involving an iminium ion center (Shapley, Tachikawa, Churchill, & Lashewycz, 1978).

Physical Properties Analysis

The gas sensors based on palladium nanoparticles modified flower-like In2O3 grown on rGO nanosheets for detecting triethylamine were researched by Meng et al. (2022), demonstrating its high sensitivity at low temperatures (Meng et al., 2022).

Chemical Properties Analysis

Triethylamine hydroiodide's role as an effective bifunctional catalyst for CO2 fixation reactions with epoxides under mild conditions was demonstrated by Kumatabara, Okada, and Shirakawa (2017), highlighting its catalytic system's scalability (Kumatabara, Okada, & Shirakawa, 2017).

Scientific Research Applications

  • Catalyst in Chemical Reactions :

    • It's used as a catalyst in the isomerization of n-hexane, showing how its behavior and yield of main products change after successive reactions (Skripnik et al., 2022).
    • Triethylamine hydrochloride also catalyzes the melt polymerization of carbonate monomers, demonstrating significant activity and potential for recycling (Chesterman & Amsden, 2016).
  • Gas Sensing Technology :

    • It is used to develop sensors for detecting triethylamine gas, crucial for healthcare and environmental monitoring due to its harmful effects on human health (Zhou et al., 2020).
    • Another study focused on fabricating In2O3 nanocube materials for sensitive and stable triethylamine gas monitoring (Zhang et al., 2020).
  • Analytical Applications :

    • Triethylamine is determined in solutions like trichloroethylene through acid-base titration and gas chromatography, indicating its role in analytical chemistry (Xie, Hui & Rosset, 1996).
    • A study explored the use of triethylamine in improving the chromatographic analysis of various drugs, highlighting its importance in pharmaceutical analytics (Roos & Lau-cam, 1986).
  • Environmental and Health Monitoring :

    • Triethylamine's role in stabilizing the discharges of transversely excited atmospheric CO2 lasers was studied, showing its impact on discharge stability and line characteristics (Miao et al., 2011).
    • It has also been used to develop a sensor for fast, selective, and sensitive determination of triethylamine, indicating its environmental monitoring applications (Zhang, Zhang & Dong, 2015).

Safety And Hazards

Triethylamine hydrochloride is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection while handling it . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

The effects of benzene on the radial distribution function, coordination number, spatial distribution function, physical and chemical properties such as density, viscosity, conductivity, and transport properties of triethylamine hydrochloride/chloroaluminate ionic liquid were studied . The results obtained in this paper may be used to optimize the composition of electrolytes in aluminum-ion batteries and also to further investigate the processes taking place in chloroaluminate ILs .

properties

IUPAC Name

N,N-diethylethanamine;hydrochloride
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InChI

InChI=1S/C6H15N.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H
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InChI Key

ILWRPSCZWQJDMK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

51974-04-0, 121-44-8 (Parent)
Record name Ethanamine, N,N-diethyl-, hydrochloride (1:2)
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Record name Triethylamine hydrochloride
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DSSTOX Substance ID

DTXSID8060292
Record name Ethanamine, N,N-diethyl-, hydrochloride
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Molecular Weight

137.65 g/mol
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Physical Description

Solid; [HSDB] White crystalline powder; [MSDSonline]
Record name Triethylamine hydrochloride
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Boiling Point

245 °C (sublimes)
Record name TRIETHYLAMINE HYDROCHLORIDE
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Solubility

In water, 1X10+6 mg/L at 25 °C, Soluble in 0.7 parts water, Very soluble in ethanol, chloroform, Soluble in alcohol, chloroform; very slightly soluble in benzene. Practically insoluble in ether
Record name TRIETHYLAMINE HYDROCHLORIDE
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Density

1.0689 g/cu cm 21 °C
Record name TRIETHYLAMINE HYDROCHLORIDE
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Vapor Pressure

0.0000138 [mmHg]
Record name Triethylamine hydrochloride
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Product Name

Triethylamine hydrochloride

Color/Form

Crystals from alcohol, Hexagonal crsystals from alcohol

CAS RN

554-68-7
Record name Triethylamine, hydrochloride
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Record name Triethylammonium chloride
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Melting Point

260 °C (decomposes)
Record name TRIETHYLAMINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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